![molecular formula C7H3BrF3NO3S B1379992 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol CAS No. 1429321-81-2](/img/structure/B1379992.png)
2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol
Overview
Description
“2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol” is a chemical compound with the molecular formula C7H3BrF3NO3S . It is used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H3BrF3NO3S/c8-4-1-3 (16-7 (9,10)11)2-5 (6 (4)13)12 (14)15/h1-2,13H .
Scientific Research Applications
Synthesis and Characterization
The chemical compound 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol serves as a precursor in the synthesis of various organic compounds, demonstrating its versatility in chemical reactions. For instance, it has been used in the synthesis of novel azobenzene-containing methacrylate monomers, highlighting its utility in creating materials with potential applications in optical storage and photoresponsive devices (Pourjavadi, et al., 2001). Moreover, this compound plays a critical role in the green synthesis of Schiff base compounds, showcasing its contribution to environmentally friendly chemical processes (Zulfiqar, et al., 2020).
Catalytic and Biological Activities
This compound and its derivatives have been studied for their catalytic and biological activities. A novel asymmetric di-Ni(II) system incorporating this compound as a ligand has been synthesized, displaying high efficiency and functionality as a model for phosphodiesterase, which is significant in biomedical research (Ren, et al., 2011). The compound's utility extends to the field of antimicrobial research, where its derivatives have been evaluated for selective antibacterial activity, offering potential pathways for developing new antimicrobial agents (Tavman, et al., 2010).
Sensory and Detection Applications
The inherent chemical properties of this compound have facilitated the development of materials for sensory applications. Research has been conducted on engineering metal-organic frameworks (MOFs) for the detection of 2,4,6-trinitrophenol (TNP) in aqueous phases, indicating its potential in environmental monitoring and safety applications (Nagarkar, et al., 2016).
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through the formation of covalent bonds, given the presence of a reactive bromine atom .
Pharmacokinetics
Its bioavailability could be influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups that can participate in hydrogen bonding .
Result of Action
The molecular and cellular effects of 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect its stability and reactivity .
Biochemical Analysis
Biochemical Properties
2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as glutathione S-transferases (GSTs). These interactions are primarily due to the compound’s electrophilic nature, which allows it to form covalent bonds with the thiol groups of cysteine residues in proteins . This interaction can lead to the modulation of enzyme activity and influence various cellular processes.
Cellular Effects
The effects of this compound on cells are diverse and depend on the concentration and exposure time. At lower concentrations, it has been shown to induce oxidative stress by generating reactive oxygen species (ROS), which can activate cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway . This activation can lead to changes in gene expression and cellular metabolism. At higher concentrations, the compound can cause cytotoxicity by inducing apoptosis through the activation of caspases and the mitochondrial pathway .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules and modulate their activity. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins, such as the thiol groups of cysteine residues . This binding can lead to the inhibition or activation of enzyme activity, depending on the target protein. Additionally, the compound can induce changes in gene expression by modulating transcription factors and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under ambient conditions, but prolonged exposure to light and air can lead to its degradation . Over time, the compound’s ability to induce oxidative stress and cytotoxicity may decrease as it degrades. Long-term studies have shown that the compound can have lasting effects on cellular function, including persistent changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound can induce mild oxidative stress and activate protective cellular responses . At higher doses, it can cause significant toxicity, including liver and kidney damage, due to its ability to generate ROS and induce apoptosis . Threshold effects have been observed, where a certain dosage level leads to a sudden increase in toxicity and adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those related to oxidative stress and detoxification. The compound can be metabolized by enzymes such as cytochrome P450s and GSTs, which facilitate its conjugation with glutathione and subsequent excretion . This metabolism can influence the compound’s effects on metabolic flux and metabolite levels, leading to changes in cellular redox status and energy metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and accumulate in specific compartments, such as the cytoplasm and mitochondria . This localization can influence the compound’s activity and effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been shown to localize to the cytoplasm and mitochondria, where it can interact with various proteins and enzymes . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments . The compound’s activity can be influenced by its localization, as it can modulate mitochondrial function and induce oxidative stress in these organelles .
Properties
IUPAC Name |
2-bromo-6-nitro-4-(trifluoromethylsulfanyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO3S/c8-4-1-3(16-7(9,10)11)2-5(6(4)13)12(14)15/h1-2,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVLQVBOWZANKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)SC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1429321-81-2 | |
| Record name | 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-3H-pyrazolo[3,4-b]pyridine](/img/structure/B1379910.png)
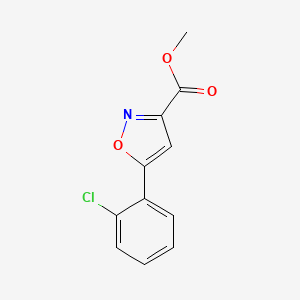
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride](/img/structure/B1379913.png)
![[(5-Bromopyridin-2-yl)carbamothioyl]carbamic acid](/img/structure/B1379914.png)
![Butyl(methyl){[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}amine](/img/structure/B1379916.png)
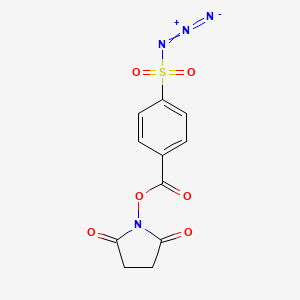
![6-Chlorothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1379918.png)
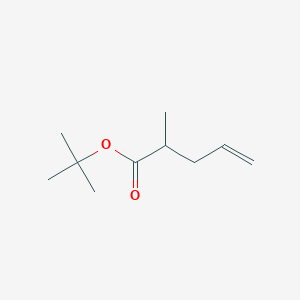
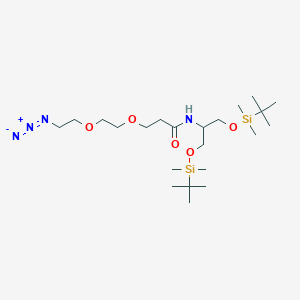
![3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile](/img/structure/B1379925.png)
![3-amino-1-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one, acetic acid](/img/structure/B1379927.png)
![6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1379929.png)
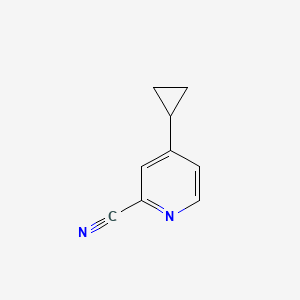
![12-Bromo-10-methyl-1,4,8-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8,10,12-tetraene](/img/structure/B1379932.png)
